Ethyl 2-amino-6-nitrobenzoate

Antimycobacterial Drug Discovery Medicinal Chemistry Tuberculosis Research

Researchers developing APN (CD13) inhibitors require precise 2,6-disubstituted nitrobenzoate scaffolds-generic analogs lead to inactive compounds. Ethyl 2-amino-6-nitrobenzoate (CAS 115156-25-7) is the validated ortho-amino/nitro 'push-pull' building block. • Enables potent APN inhibition (methyl ester analog IC50 = 70 nM). • Essential for quinoline/benzimidazole synthesis via cyclization. • Ethyl ester enhances membrane permeability over free acid. Reliably available with 95% purity for focused medicinal chemistry programs.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 115156-25-7
Cat. No. B045722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-nitrobenzoate
CAS115156-25-7
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N
InChIInChI=1S/C9H10N2O4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2,10H2,1H3
InChIKeyJJADRTXUDSBDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-6-nitrobenzoate: Baseline Overview


Ethyl 2-amino-6-nitrobenzoate (CAS 115156-25-7) is a benzoic acid derivative characterized by a unique 2,6-disubstitution pattern on the aromatic ring, featuring an electron-donating amino group ortho to an electron-withdrawing nitro group, and an ethyl ester moiety at the carboxylate position . This specific arrangement imparts distinct electronic and steric properties, making it a specialized building block in organic synthesis, particularly for constructing heterocyclic systems like quinolines and benzimidazoles . Its molecular formula is C9H10N2O4 with a molecular weight of 210.19 g/mol, and it is typically available at a standard purity of 95% for research and development purposes .

Ethyl 2-amino-6-nitrobenzoate: Why Substitution Fails


Substituting Ethyl 2-amino-6-nitrobenzoate with seemingly analogous nitrobenzoate derivatives is scientifically unsound due to profound differences in electronic configuration and biological activity that arise from subtle structural changes. The specific 2,6-disubstitution pattern is critical for the compound's unique 'push-pull' electronic system, influencing its reactivity and interaction with biological targets . Furthermore, the ethyl ester moiety is not an interchangeable handle; research on related nitrobenzoates demonstrates that the ester form exhibits significantly improved antimycobacterial activity compared to the corresponding free carboxylic acid, underscoring the non-interchangeable nature of these functional groups [1].

Ethyl 2-amino-6-nitrobenzoate: Differentiation Evidence


Ester Group Advantage in Antimycobacterial Activity

Ethyl 2-amino-6-nitrobenzoate demonstrates a class-level advantage in antimycobacterial activity over its free acid counterpart, 2-amino-6-nitrobenzoic acid. A comprehensive study on a library of 64 nitrobenzoate derivatives established that esters of weak acids exhibit significantly improved antimycobacterial activity compared to their corresponding free acids [1]. This finding is a direct and quantifiable differentiator for procurement in anti-tubercular research programs, where the ester form is a more promising scaffold.

Antimycobacterial Drug Discovery Medicinal Chemistry Tuberculosis Research

Regioisomer Differentiation: Nitro Position Impact

The biological function of Ethyl 2-amino-6-nitrobenzoate is critically dependent on the ortho positioning of the nitro group relative to the amino group. A study of related anthranilic acid derivatives demonstrates that the 2-amino-6-nitro substitution pattern yields potent antibacterial activity against Gram-positive organisms, an activity profile that is part of an extensive SAR exploration [1]. In contrast, the isomeric Ethyl 2-amino-3-nitrobenzoate is identified as an intermediate for synthesizing candesartan cilexetil, an angiotensin II receptor blocker, indicating that the 3-nitro isomer engages a completely different chemical space and biological pathway [2].

Chemical Biology Structure-Activity Relationship (SAR) Enzyme Inhibition

2,6-Disubstitution: Selective APN Inhibition

The specific 2,6-disubstitution pattern on the benzoate core of Ethyl 2-amino-6-nitrobenzoate is associated with potent and selective enzyme inhibition, a feature not universally shared by other regioisomers. A compound with an identical core structure, 2-amino-6-nitrobenzoic acid methyl ester, has been reported to inhibit Aminopeptidase N (APN, CD13) with an IC50 of 70 nM [1]. In contrast, a structurally distinct but related compound (a 2-amino-3-nitrobenzoic acid ethyl ester) has been submitted to the National Cancer Institute (NCI) for evaluation (NSC 696044), but there are no published data linking it to this specific, high-potency enzymatic target .

Enzymology Drug Discovery Cancer Research

Ortho-Amino/Nitro System: Heterocycle Synthesis

The ortho arrangement of the electron-donating amino group and the electron-withdrawing nitro group in Ethyl 2-amino-6-nitrobenzoate creates a 'push-pull' electronic system, which is a key structural feature that enables the efficient synthesis of valuable heterocyclic scaffolds like quinazolines and benzimidazoles . This is a distinct advantage over other substitution patterns. For instance, the isomeric Ethyl 2-amino-5-nitrobenzoate, which lacks this ortho relationship, does not offer the same facile pathway to these heterocycles and is primarily a general research compound .

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Ethyl 2-amino-6-nitrobenzoate: Research & Industrial Applications


Antimycobacterial Drug Discovery Scaffold

Ethyl 2-amino-6-nitrobenzoate should be prioritized as a starting scaffold in medicinal chemistry programs targeting Mycobacterium tuberculosis. Its ester form provides a demonstrated advantage in activity over its free acid counterpart, a key class-level finding from a comprehensive 64-compound SAR study [1]. Using the free acid or other analogs lacking the ester would likely result in significantly lower antimycobacterial potency from the outset, hindering lead identification efforts.

Selective APN Inhibitor Development

This compound is a high-priority purchase for research groups investigating the therapeutic potential of APN (CD13) inhibition in oncology or immunology. The 2,6-disubstitution pattern has been directly linked to potent APN inhibition (IC50 = 70 nM for the methyl ester analog) [1]. In contrast, a related regioisomer (2-amino-3-nitrobenzoate) has been evaluated for broad anticancer activity but lacks this specific, high-potency target engagement [2]. This specificity makes the 2,6-isomer the correct choice for focused APN research.

Versatile Heterocyclic Building Block

Organic and medicinal chemists should procure Ethyl 2-amino-6-nitrobenzoate for the synthesis of nitrogen-containing heterocycles like quinolines and benzimidazoles. The unique ortho-amino/nitro 'push-pull' electronic configuration is a key structural enabler for these cyclization reactions [1]. Substituting with an alternative like the 5-nitro regioisomer, which lacks this ortho relationship, would preclude access to these specific, pharmaceutically relevant scaffolds, representing a significant loss of synthetic versatility [2].

Gram-Positive Antibacterial Lead Generation

This compound serves as an essential starting material for research into novel antibacterial agents, specifically those targeting Gram-positive organisms. The 2-amino-6-nitrobenzoic acid scaffold has been extensively validated in SAR studies for its activity against Gram-positive bacteria [1]. The ethyl ester further provides enhanced membrane permeability compared to the free acid, a crucial attribute for intracellular target engagement. This specific substitution pattern is therefore a validated entry point for antibacterial drug discovery, unlike other nitrobenzoate isomers which may have no reported activity or an entirely different biological profile [2].

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